molecular formula C12H14BrNO B13177303 5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B13177303
Molekulargewicht: 268.15 g/mol
InChI-Schlüssel: BUZCFNCJJQRDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to an isoindoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of a precursor isoindoline compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoindoline derivatives, while oxidation and reduction can lead to the formation of different functionalized isoindoline compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
  • tert-Butyl bromoacetate
  • 5-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of both a bromine atom and a tert-butyl group on the isoindoline core

Eigenschaften

Molekularformel

C12H14BrNO

Molekulargewicht

268.15 g/mol

IUPAC-Name

5-bromo-2-tert-butyl-3H-isoindol-1-one

InChI

InChI=1S/C12H14BrNO/c1-12(2,3)14-7-8-6-9(13)4-5-10(8)11(14)15/h4-6H,7H2,1-3H3

InChI-Schlüssel

BUZCFNCJJQRDDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CC2=C(C1=O)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.